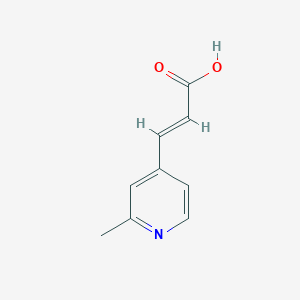

3-(2-Methylpyridin-4-yl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(2-methylpyridin-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7-6-8(4-5-10-7)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRYWOAASMAMDC-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CC(=C1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation and Doebner Modification

The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For 3-(2-methylpyridin-4-yl)prop-2-enoic acid, this method involves condensing 2-methylpyridine-4-carbaldehyde with malonic acid in the presence of a weak base (e.g., piperidine or pyridine) . The reaction proceeds via enolate formation from malonic acid, followed by nucleophilic attack on the aldehyde and subsequent dehydration. The Doebner modification enhances this process by employing pyridine as both solvent and base, facilitating decarboxylation to yield the final acrylic acid derivative .

Example Protocol :

-

Reactants : 2-Methylpyridine-4-carbaldehyde (1 equiv.), malonic acid (1.2 equiv.)

-

Conditions : Reflux in pyridine with catalytic piperidine (0.1 equiv.) for 6–8 hours.

-

Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol/water.

This method is favored for its simplicity but requires precise control of dehydration to avoid side products like dimerized aldehydes.

Wittig Reaction with Pyridine-Substituted Aldehydes

The Wittig reaction offers stereoselective access to α,β-unsaturated acids. Here, a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) reacts with 2-methylpyridine-4-carbaldehyde to form an ester intermediate, which is hydrolyzed to the acid .

Key Steps :

-

Ylide Preparation : Triphenylphosphine reacts with ethyl bromoacetate to form the phosphonium salt, treated with a strong base (e.g., NaH) to generate the ylide.

-

Olefination : The ylide reacts with 2-methylpyridine-4-carbaldehyde in anhydrous THF at 0°C to room temperature.

-

Hydrolysis : The ethyl ester intermediate is saponified using NaOH in ethanol/water.

Optimization :

-

Temperature : Lower temperatures (0–5°C) favor (E)-selectivity .

-

Catalyst : Use of lithium salts (e.g., LiBr) improves ylide reactivity.

Heck Coupling for Vinyl-Pyridine Linkage

The Heck reaction couples a pyridine-containing aryl halide with acrylic acid to form the C–C bond. For example, 4-bromo-2-methylpyridine reacts with acrylic acid in the presence of palladium acetate and a phosphine ligand .

Representative Conditions :

-

Catalyst : Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)

-

Base : Cs₂CO₃ (2 equiv.)

Challenges include controlling homocoupling of the aryl halide and optimizing ligand choice to enhance regioselectivity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in condensations. A protocol adapted from pyrazole synthesis involves:

-

Reactants : 2-Methylpyridine-4-carbaldehyde, malonic acid.

-

Conditions : Microwave at 150°C for 20 minutes in pyridine.

-

Advantages : Reduced reaction time (≤30 minutes vs. hours), improved yield (~75%) .

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Complexity |

|---|---|---|---|

| Knoevenagel Condensation | 65–70% | Moderate (E/Z mix) | Low |

| Wittig Reaction | 60–75% | High (E > 90%) | Moderate |

| Heck Coupling | 50–60% | High (E > 85%) | High |

| Microwave-Assisted | ~75% | Moderate | Low |

Key Considerations :

-

Cost : Knoevenagel is cost-effective; Heck requires expensive Pd catalysts.

-

Scalability : Microwave methods are limited by equipment size.

-

Purity : Wittig and Heck offer better stereochemical control for pharmaceutical applications .

Troubleshooting and Optimization

-

Byproduct Formation : In Knoevenagel reactions, excess aldehyde may dimerize. Remedy: Use slow addition of aldehyde and stoichiometric malonic acid.

-

Low Yields in Heck Coupling : Ensure anhydrous conditions and degassed solvents to prevent catalyst deactivation .

-

E/Z Isomer Separation : Chromatography on silica gel with hexane/ethyl acetate (3:1) effectively resolves isomers .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyridin-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Saturated carboxylic acids.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

3-(2-Methylpyridin-4-yl)prop-2-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylpyridin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The acrylic acid moiety can act as a Michael acceptor, participating in nucleophilic addition reactions with biological nucleophiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Comparative Analysis :

Substituent Electronic Effects :

- Electron-withdrawing groups (Cl, COOH) : Chlorine at the pyridine’s 2-position (as in ) increases acidity (pKa ~2–3) compared to the methyl-substituted analog, which likely has a pKa of ~4–5 due to the electron-donating methyl group. This impacts solubility and metal-chelation capacity.

- Electron-donating groups (Me, OMe) : The 2-methyl group in the target compound reduces pyridine’s basicity but enhances hydrophobic interactions, affecting crystallinity . Methoxy groups (e.g., ) improve solubility in polar solvents.

In contrast, 3-substituted analogs (e.g., ) exhibit less steric interference, favoring reactions like Michael additions . Z/E isomerism (e.g., vs. ) influences dipole moments and melting points. For instance, Z-isomers often exhibit higher melting points due to tighter crystal packing .

Reactivity in Synthesis :

- The target compound’s methyl group may direct electrophilic substitution on the pyridine ring to the 3- or 5-positions. Comparatively, chloro-substituted derivatives (e.g., ) are more reactive toward SNAr reactions.

- In heterocyclic synthesis (e.g., pyrimidines or nicotinates), the methyl group’s steric effects could reduce cyclization efficiency relative to smaller substituents (e.g., H or Cl) .

Hydrogen-Bonding and Crystal Engineering :

- The carboxylic acid group forms robust O–H···N hydrogen bonds with pyridine’s nitrogen, as observed in related structures . Methyl substitution at the 2-position may disrupt such interactions, leading to polymorphic variations. For example, 3-methoxy derivatives () form stronger H-bonds due to the electron-rich methoxy group.

Biological Activity

3-(2-Methylpyridin-4-yl)prop-2-enoic acid, also known as (E)-3-(2-methylpyridin-4-yl)prop-2-enoic acid, is an organic compound with the molecular formula C₉H₉N₁O₂ and a molecular weight of approximately 163.17 g/mol. This compound features a pyridine ring and a propenoic acid moiety, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

This compound includes:

- A pyridine ring , which is known for its role in various biological activities.

- A propenoic acid functional group that enhances its reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could make it useful in the treatment of inflammatory diseases .

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could have implications for drug development .

- Cytotoxic Activity : Preliminary studies indicate that certain analogs of this compound exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer potential .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound may modulate the activity of enzymes through competitive or non-competitive inhibition, affecting metabolic pathways crucial for cellular function.

- Receptor Binding : Research suggests that it can bind to specific receptors involved in immune responses and metabolic regulation, influencing cellular signaling pathways .

Case Studies and Experimental Data

A selection of studies highlights the biological activity and potential therapeutic applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate antimicrobial properties | Showed significant inhibition against E. coli and S. aureus . |

| Study B | Evaluate anti-inflammatory effects | Demonstrated reduced cytokine production in vitro . |

| Study C | Assess cytotoxicity in cancer cells | Induced apoptosis in breast cancer cell lines . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.